molecular formula C7H14N4O B13601184 2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol

Cat. No.: B13601184
M. Wt: 170.21 g/mol
InChI Key: MOKZMVCZCJCWKQ-UHFFFAOYSA-N
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Description

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a heterocyclic organic compound that features a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves the reaction of ethyl hydrazinecarboxylate with acrylonitrile, followed by cyclization and subsequent reduction. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes .

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

2-amino-3-(2-ethyl-1,2,4-triazol-3-yl)propan-1-ol

InChI

InChI=1S/C7H14N4O/c1-2-11-7(9-5-10-11)3-6(8)4-12/h5-6,12H,2-4,8H2,1H3

InChI Key

MOKZMVCZCJCWKQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC(CO)N

Origin of Product

United States

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